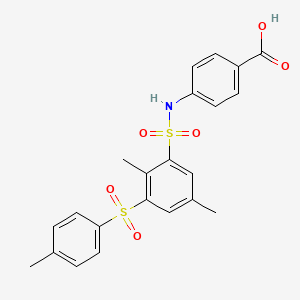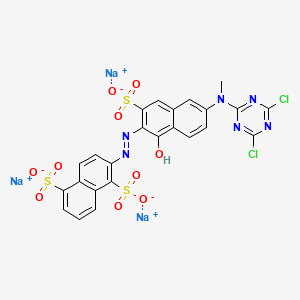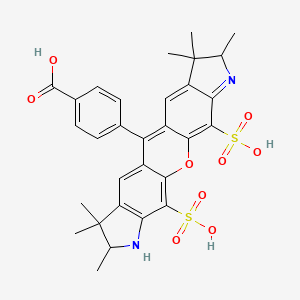
(R)-Tco4-peg2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tco4-peg2-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of a class of molecules that are often used in bioconjugation and drug delivery systems. The presence of the polyethylene glycol (PEG) chain in its structure enhances its solubility and biocompatibility, making it a valuable tool in biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tco4-peg2-NH2 typically involves multiple steps, starting with the preparation of the core structure, followed by the attachment of the PEG chain and the amine group. Common synthetic routes include:
Step 1 Preparation of the Core Structure: - This involves the synthesis of the ®-Tco4 core through a series of organic reactions, such as cycloaddition and reduction.
Step 2 PEGylation: - The PEG chain is attached to the core structure using coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Step 3 Introduction of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of ®-Tco4-peg2-NH2 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-Tco4-peg2-NH2 undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: - Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: - Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-Tco4-peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the labeling and tracking of biomolecules in cellular studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of ®-Tco4-peg2-NH2 involves its interaction with specific molecular targets and pathways. The PEG chain enhances its solubility and allows it to interact with biological membranes more effectively. The amine group can form covalent bonds with target molecules, facilitating its use in bioconjugation and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
®-Tco4-peg2-OH: Similar structure but with a hydroxyl group instead of an amine group.
®-Tco4-peg2-COOH: Contains a carboxyl group instead of an amine group.
®-Tco4-peg2-SH: Features a thiol group in place of the amine group.
Uniqueness
®-Tco4-peg2-NH2 is unique due to its amine group, which allows for specific bioconjugation reactions that are not possible with the hydroxyl, carboxyl, or thiol analogs. This makes it particularly valuable in applications requiring covalent attachment to biomolecules.
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1 |
Clave InChI |
XCPPYCGUCZZMQS-YUKKFKLSSA-N |
SMILES isomérico |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

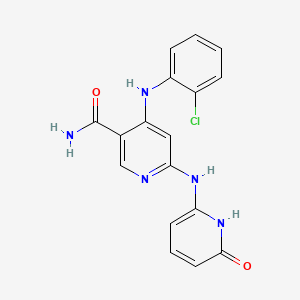



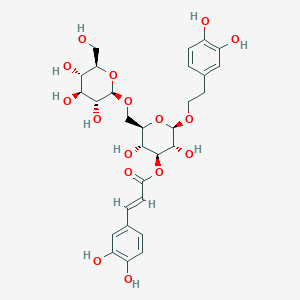
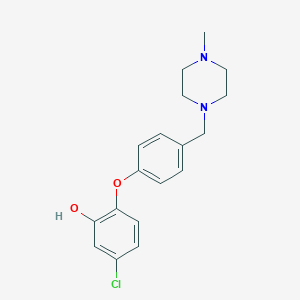
![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

